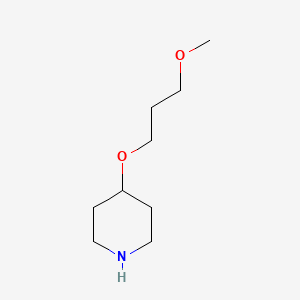

4-(3-Methoxypropoxy)piperidine

Descripción

Significance of Piperidine (B6355638) Scaffolds in Heterocyclic Chemistry

The piperidine ring, a six-membered heterocycle containing one nitrogen atom, is a recurring motif in a multitude of biologically active compounds and natural products. nih.govresearchgate.nettandfonline.com Its prevalence stems from its unique conformational properties and its ability to serve as a versatile synthetic building block. nih.govijnrd.org The nitrogen atom within the piperidine ring can act as a basic center and a nucleophile, while the carbon framework allows for diverse substitution patterns, leading to a wide range of chemical and pharmacological properties. ijnrd.orgencyclopedia.pub

Piperidine derivatives are integral to over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents. nih.govencyclopedia.pub The development of efficient synthetic methods for creating substituted piperidines is, therefore, a significant focus in modern organic chemistry. nih.gov These methods range from the hydrogenation of pyridine (B92270) precursors to complex intramolecular cyclization reactions. nih.gov

Rationale for Investigating 4-Substituted Piperidine Derivatives

The substitution pattern on the piperidine ring plays a crucial role in determining the molecule's biological activity and physicochemical properties. The 4-position, in particular, is a key site for modification. Introducing substituents at this position can significantly influence a molecule's interaction with biological targets, such as receptors and enzymes. nih.gov

Structural Context of the 3-Methoxypropoxy Moiety within Piperidine Frameworks

The 3-methoxypropoxy group is a flexible ether-containing side chain. When attached to the 4-position of a piperidine ring, it introduces several key features. The ether linkage provides a degree of conformational flexibility, allowing the substituent to adopt various spatial orientations. This flexibility can be advantageous for optimizing interactions with a biological target. nih.gov

Overview of Research Trajectories in 4-(3-Methoxypropoxy)piperidine Chemistry

Research concerning 4-(3-Methoxypropoxy)piperidine has primarily focused on its synthesis and its use as a key intermediate in the preparation of more complex molecules. Several synthetic routes to this compound and its derivatives have been explored. One common approach involves the reaction of a suitable piperidine precursor with a 3-methoxypropoxy-containing electrophile. evitachem.com

For instance, the synthesis of N-(3-methoxypropyl)-4-aminopiperidine, a closely related structure, has been achieved through the reductive amination of 1-(3-methoxypropyl)piperidin-4-one. google.com Another synthetic strategy involves the protection of the secondary amine of 4-aminopiperidine, followed by N-alkylation with 3-methoxy-bromopropane and subsequent deprotection. patsnap.com The resulting 4-amino-1-(3-methoxypropyl)piperidine is a valuable building block for the synthesis of pharmaceutical agents like Prucalopride, a selective 5-HT4 receptor agonist. chemicalbook.com

The physicochemical properties of 4-(3-Methoxypropoxy)piperidine and its derivatives are also of interest. These properties, including molecular weight, boiling point, and solubility, are crucial for their application in organic synthesis and medicinal chemistry. chemicalbook.comuni.lu

Compound Information Table

| Compound Name | IUPAC Name | Molecular Formula |

| 4-(3-Methoxypropoxy)piperidine | 4-(3-methoxypropoxy)piperidine | C9H19NO2 |

| Rabeprazole | (RS)-2-([4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl)-1H-benzo[d]imidazole | C18H21N3O3S |

| N-(3-methoxypropyl)-4-aminopiperidine | 1-(3-methoxypropyl)piperidin-4-amine | C9H20N2O |

| 1-(3-methoxypropyl)piperidin-4-one | 1-(3-methoxypropyl)piperidin-4-one | C9H17NO2 |

| 4-aminopiperidine | piperidin-4-amine | C5H12N2 |

| 3-methoxy-bromopropane | 1-bromo-3-methoxypropane (B1268092) | C4H9BrO |

| Prucalopride | 4-amino-5-chloro-2,3-dihydro-N-[1-(3-methoxypropyl)piperidin-4-yl]-7-benzofurancarboxamide | C18H26ClN3O3 |

| 4-(3-Methoxyphenyl)piperidine | 4-(3-methoxyphenyl)piperidine | C12H17NO |

| 4-(3-methoxypropyl)piperidine-4-carboxylic acid | 4-(3-methoxypropyl)piperidine-4-carboxylic acid | C10H19NO3 |

Structure

3D Structure

Propiedades

IUPAC Name |

4-(3-methoxypropoxy)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-11-7-2-8-12-9-3-5-10-6-4-9/h9-10H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITYSLFBEYUSSLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCOC1CCNCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 4 3 Methoxypropoxy Piperidine and Its Precursors

Chemo- and Regioselective Synthetic Routes to 4-(3-Methoxypropoxy)piperidine

The creation of 4-(3-methoxypropoxy)piperidine relies on synthetic pathways that carefully control chemical reactivity and the position of newly formed bonds.

Etherification Strategies via N-Protected 4-Hydroxypiperidine (B117109) Intermediates

A primary and efficient method for synthesizing 4-(3-methoxypropoxy)piperidine involves the etherification of an N-protected 4-hydroxypiperidine intermediate. This strategy hinges on the Williamson ether synthesis, a reliable method for forming carbon-oxygen bonds.

In a typical procedure, N-Boc-4-hydroxypiperidine, where the piperidine (B6355638) nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, is treated with a strong base, such as sodium hydride, to deprotonate the hydroxyl group, forming a nucleophilic alkoxide. This alkoxide then reacts with 1-bromo-3-methoxypropane (B1268092) in a nucleophilic substitution reaction to yield the desired N-Boc-4-(3-methoxypropoxy)piperidine. The final step involves the removal of the Boc protecting group under acidic conditions to afford 4-(3-methoxypropoxy)piperidine.

Key to this strategy is the use of the N-Boc protecting group, which prevents the secondary amine of the piperidine from undergoing undesired side reactions. The choice of a suitable base and solvent system is also critical to ensure high yields and minimize competing elimination reactions.

A study on related piperidine derivatives demonstrated the successful alkylation of the hydroxyl group of N-Boc-3-hydroxypiperidine, highlighting the versatility of this approach for introducing various functional groups. smolecule.com

Reductive Amination Approaches for Piperidine Ring Formation

Reductive amination serves as a powerful tool for the construction of the piperidine ring itself from acyclic precursors. This two-step process, often performed in a single pot, involves the formation of an imine or enamine intermediate followed by its reduction.

One common approach starts with a 1,5-dicarbonyl compound which, upon reaction with an amine, forms a cyclic iminium ion intermediate that is subsequently reduced to the piperidine ring. The choice of reducing agent is crucial for the success of the reaction, with reagents like sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaCNBH3), and sodium triacetoxyborohydride (B8407120) [NaBH(OAc)3] being frequently employed due to their mildness and selectivity. researchgate.netrsc.org A comparative study highlighted borane-pyridine complex (BAP) as a superior alternative to NaCNBH3 in Borch reductions, as it eliminates nitrile impurities and reduces aldehyde side reactions. tandfonline.com

For instance, a 1,5-keto-aldehyde can undergo a double reductive amination sequence with a primary amine in the presence of NaBH(OAc)3 to furnish the corresponding piperidine product with high stereoselectivity. rsc.org This methodology allows for the introduction of substituents at various positions of the piperidine ring by using appropriately substituted starting materials. The synthesis of N-substituted piperidines from piperidone through reductive amination has been successfully demonstrated. researchgate.net

Cyclization and Cycloaddition Reactions for 4-Substituted Piperidines

A variety of cyclization and cycloaddition reactions offer alternative and often elegant pathways to 4-substituted piperidines. These reactions can provide access to complex piperidine structures with a high degree of stereocontrol.

Intramolecular cyclization reactions are particularly useful. For example, the aza-Prins cyclization can be used to synthesize 4-hydroxypiperidines. researchgate.net Another approach involves the 6-exo-trig radical cyclization of α,β-unsaturated esters to form piperidine derivatives. researchgate.net Cobalt-catalyzed intramolecular cyclization of linear amino-aldehydes has also been developed as a method for synthesizing piperidines, although it can sometimes lead to the formation of linear alkene byproducts. mdpi.comresearchgate.net

Intermolecular reactions, such as the aza-Diels-Alder reaction, provide a powerful means to construct the piperidine ring through a [4+2] cycloaddition. This reaction involves the combination of a diene with an imine to form a tetrahydropyridine, which can then be reduced to the corresponding piperidine.

Other notable cyclization strategies include the Petrenko-Kritschenko reaction and the Dieckmann condensation, which are valuable for preparing piperidin-4-ones, versatile intermediates for the synthesis of 4-substituted piperidines. researchgate.netdtic.mil

Stereoselective Synthesis of Precursors and Analogues

The biological activity of piperidine-containing molecules is often highly dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods for piperidine precursors and analogues is of paramount importance.

One strategy for achieving stereocontrol is through the use of chiral auxiliaries. For example, an η4-dienetricarbonyliron complex has been employed as a powerful chiral auxiliary in a double reductive amination cascade to produce 2-dienyl-substituted piperidines as a single diastereoisomer. rsc.org

Asymmetric catalysis offers another powerful approach. Iridium-catalyzed asymmetric hydrogenation of 2-substituted pyridinium (B92312) salts using a P,N-ligand can produce chiral piperidines with high enantioselectivity. nih.gov Similarly, stereoselective reduction of 2,6-cis-disubstituted 4-oxopiperidines can yield specific diastereomers of 4-hydroxypiperidines. researchgate.net

The synthesis of enantiopure cis- and trans-4-hydroxypipecolates has been achieved from a common 4,6-dioxopiperidinecarboxylate precursor, demonstrating the ability to control stereochemistry at multiple centers. acs.org Furthermore, stereoselective routes to all-cis-2,6-disubstituted 4-hydroxypiperidines have been developed. thieme-connect.com The stereoselective synthesis of 3,5-piperidine analogues has been accomplished through an asymmetric desymmetrization approach starting from a meso-cyclic anhydride. nih.gov

Development of Novel Catalytic Systems for 4-(3-Methoxypropoxy)piperidine Synthesis

The quest for more efficient and sustainable synthetic methods has driven the development of novel catalytic systems for the synthesis of piperidine derivatives.

Transition Metal-Catalyzed Coupling Reactions for C-O Bond Formation

Transition metal catalysis has emerged as a powerful tool for the formation of the crucial C-O ether linkage in molecules like 4-(3-methoxypropoxy)piperidine. While the Williamson ether synthesis is a classic method, transition metal-catalyzed reactions can offer advantages in terms of milder reaction conditions and broader substrate scope.

Palladium- and copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann condensations, are well-established methods for forming C-N bonds in the synthesis of N-arylpiperidines and could be adapted for C-O bond formation. tandfonline.com These reactions typically involve the coupling of an alcohol with an aryl or alkyl halide in the presence of a transition metal catalyst, a suitable ligand, and a base.

Recent research has explored the use of gold(I)-copper(II) co-catalyzed tandem hydroamination-semipinacol processes for the synthesis of piperidine derivatives. mdpi.com Additionally, cobalt(II)-porphyrin complexes have been shown to be effective catalysts for C-C bond formation in the synthesis of piperidines through radical-type carbene-transfer reactions. nih.govscispace.com These advancements in transition metal catalysis hold promise for developing more efficient and selective routes to 4-(3-methoxypropoxy)piperidine and its analogues.

Organocatalytic Methods for Piperidine Ring Assembly

The construction of the piperidine scaffold, a core component of numerous pharmaceuticals, has been significantly advanced by organocatalysis. nih.gov These methods utilize small organic molecules to catalyze reactions, offering an alternative to traditional metal-based catalysts. nih.gov A prominent strategy involves the domino Michael addition/aminalization process, where aldehydes and nitroolefins react in the presence of an organocatalyst like O-TMS protected diphenylprolinol to form polysubstituted piperidines with excellent control over stereochemistry. nih.govacs.org

Another powerful organocatalytic approach is the one-pot, multicomponent synthesis of highly functionalized piperidines. For instance, the reaction of β-ketoesters, aromatic aldehydes, and various amines can be efficiently catalyzed by p-sulfonic acid calix[n]arenes. This method is noted for its high yields, environmental friendliness, and the recyclability of the catalyst. conicet.gov.ar The mechanism often involves the formation of a Schiff's base and an enamine, followed by a catalyzed intermolecular Mannich reaction and subsequent cyclization. conicet.gov.ar Proline and its derivatives are also widely used organocatalysts, facilitating stereoselective syntheses of substituted piperidines through reactions like sequential α-aminoxylation/α-amination. rsc.org

Biocatalytic Approaches to Hydroxylated Piperidine Intermediates

Biocatalysis has emerged as a powerful tool for the synthesis of key piperidine intermediates, particularly hydroxylated piperidines, which are direct precursors to compounds like 4-(3-methoxypropoxy)piperidine. medhealthreview.comchemistryviews.org This approach leverages enzymes to perform highly selective and efficient chemical transformations. news-medical.net

A key strategy involves the biocatalytic carbon-hydrogen (C-H) oxidation of inexpensive carboxylated piperidines. chemistryviews.orgresearchgate.net By employing engineered enzymes, such as variants of proline-4-hydroxylase (P4H) or ectoine (B1671093) 5-hydroxylase, specific hydroxyl groups can be introduced onto the piperidine ring with high precision. medhealthreview.comchemistryviews.org This method circumvents complex multi-step synthetic routes traditionally required for such functionalizations. news-medical.net The resulting hydroxylated piperidines, such as 4-hydroxypiperidine derivatives, are crucial intermediates that can then undergo further modification, such as the etherification step to introduce the 3-methoxypropoxy side chain. medhealthreview.comacs.org This combination of biocatalytic C-H oxidation followed by chemical synthesis steps like radical cross-coupling represents a streamlined, modular approach to creating complex piperidine structures. chemistryviews.orgnews-medical.net

Optimization of Reaction Conditions for Yield and Selectivity

The synthesis of 4-(3-methoxypropoxy)piperidine, which typically proceeds via a Williamson ether synthesis from a 4-hydroxypiperidine precursor and a 3-methoxypropoxy halide, is highly dependent on the optimization of reaction conditions to maximize yield and selectivity.

Solvent Effects on Reaction Efficiency

The choice of solvent is critical in the synthesis of ethers from alkoxides and alkyl halides. wikipedia.org Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are particularly effective as they can solvate the cation of the alkoxide, thereby increasing the nucleophilicity of the oxygen anion and accelerating the reaction rate. numberanalytics.comresearchgate.net In contrast, protic solvents can slow the reaction by solvating the nucleophile itself. wikipedia.org Studies on the synthesis of substituted piperidines have shown that the reaction rate can be significantly influenced by the solvent's dielectric constant; for instance, reactions in ethanol (B145695) (lower dielectric constant) have been observed to proceed faster than in methanol (B129727) (higher dielectric constant). ajgreenchem.com

Table 1: Effect of Solvent on Williamson Ether Synthesis Yield

| Solvent | Dielectric Constant (ε) | Typical Yield | Reference |

|---|---|---|---|

| Dimethyl Sulfoxide (DMSO) | 47 | High (e.g., 95%) | numberanalytics.com, researchgate.net |

| Dimethylformamide (DMF) | 37 | High (e.g., 85%) | numberanalytics.com |

| Acetonitrile | 37.5 | Commonly Used | wikipedia.org |

| Ethanol | 24.5 | Moderate to High | ajgreenchem.com |

This table presents generalized data on the effect of solvents in analogous Williamson ether synthesis reactions.

Ligand Design and Catalyst Loading Optimization

In the context of assembling the piperidine ring itself, particularly through metal-catalyzed reactions, ligand design and catalyst loading are paramount. For instance, in the rhodium-catalyzed asymmetric synthesis of 3-substituted piperidines, the choice of a chiral bisphosphine ligand like (S)-Segphos is crucial for achieving high enantioselectivity. nih.govacs.org Similarly, palladium-catalyzed reactions for forming piperidines often rely on specifically designed pyridine-oxazoline (Pyox) ligands to ensure high chemo-, regio-, and enantioselectivity. organic-chemistry.org

Optimizing catalyst loading is a balance between reaction efficiency and cost. In the organocatalytic synthesis of functionalized piperidines using p-sulfonic acid calix[n]arenes, it was found that increasing the catalyst amount from 0.5 to 1.5 mmol% significantly boosted the product yield, with no substantial improvement at higher loadings, establishing 1.5 mmol% as the optimal amount. conicet.gov.ar For kinetic resolutions of piperidines, the stoichiometry of the chiral ligand relative to the base and substrate can dramatically affect the enantiomeric ratio of the product. acs.org

Table 2: Impact of Catalyst and Ligand Variation on Piperidine Synthesis

| Catalyst System | Ligand | Solvent | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| [Rh(cod)(OH)]₂ | (S)-Segphos | THP:Toluene:H₂O | 81 | 96 | nih.gov, acs.org |

| [Rh(cod)(OH)]₂ | Other Bisphosphines | THP:Toluene:H₂O | 43-50 | 83-92 | nih.gov, acs.org |

| p-Sulfonic acid calix nih.govarene (1.5 mmol%) | - | Methanol | 73 | - | conicet.gov.ar |

This table illustrates how catalyst and ligand selection affects the outcome of representative piperidine synthesis reactions.

Temperature and Pressure Influence on Reaction Profiles

Temperature is a key parameter that affects reaction rates and, in some cases, product distribution. ajgreenchem.com For a typical Williamson ether synthesis, reactions are often conducted at elevated temperatures, generally between 50 to 100 °C, to ensure a reasonable reaction time of 1 to 8 hours. wikipedia.org However, higher temperatures can also promote side reactions like elimination, especially with secondary alkyl halides. wikipedia.org The crystal structure of piperidine itself is influenced by both temperature and pressure, which affects intermolecular interactions. nih.govresearchgate.net While high-pressure conditions are not standard for the etherification step, they can influence the solubility of gaseous reactants and affect the phase behavior of polymeric systems based on piperidine, which may have implications for specialized synthetic setups. acs.org In kinetic studies of piperidine synthesis, increasing the temperature from 20 to 40 °C has been shown to increase the reaction rate. ajgreenchem.com

Green Chemistry Principles in 4-(3-Methoxypropoxy)piperidine Synthesis

The synthesis of 4-(3-methoxypropoxy)piperidine and its precursors can be made more sustainable by incorporating the principles of green chemistry. This involves using environmentally benign solvents, reducing waste, and employing catalytic methods. rasayanjournal.co.in

One key aspect is the use of greener solvents. For example, ethanol, which can be derived from renewable resources, has been identified as a favorable solvent for synthesizing substituted piperidines, sometimes offering faster reaction rates than methanol. ajgreenchem.com The use of water as a solvent in some piperidine synthesis methods, such as the cyclization of Mannich bases, represents a significant green advancement. nih.gov

Catalysis is central to green chemistry. Organocatalytic and biocatalytic methods are inherently greener than stoichiometric reagents as they are used in small amounts and can often be recycled and reused. conicet.gov.armedhealthreview.com Biocatalytic approaches, in particular, operate under mild conditions (ambient temperature and pressure) in aqueous media, significantly reducing energy consumption and hazardous waste. acs.org Furthermore, developing one-pot reactions, where multiple synthetic steps are combined without isolating intermediates, enhances atom economy and minimizes solvent usage and waste generation. conicet.gov.arresearchgate.net The replacement of hazardous reagents, such as toxic alkylating agents in the Williamson ether synthesis, with greener alternatives is also an area of active research. researchgate.net

Atom Economy and Waste Reduction Strategies

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. High atom economy is often achieved through reaction designs that minimize the formation of byproducts. For the synthesis of piperidine scaffolds, multicomponent reactions (MCRs) and catalytic cyclizations are prominent strategies that exemplify high atom economy and waste reduction.

Catalysis plays a crucial role in enhancing the efficiency and atom economy of these syntheses. The use of catalysts like indium(III) chloride, lanthanum(III) nitrate, or camphor (B46023) sulfonic acid allows for mild reaction conditions, short reaction times, and often, the ability to recycle the catalyst. researchgate.netlupinepublishers.com These methods offer rapid access to a variety of functionalized piperidines in high yields, which directly correlates to reduced waste. researchgate.net For example, the synthesis of piperidin-4-one derivatives, key precursors to 4-hydroxypiperidine, has been achieved in good to excellent yields (85-90%) via an atom-efficient pathway. researchgate.net

Another key strategy for waste reduction is the use of catalytic hydrogenation for the reduction of piperidone precursors. The catalytic hydrogenation of N-Boc-4-piperidone to produce N-Boc-4-hydroxypiperidine is a high-yield method that uses hydrogen as a clean reagent, with water being the only byproduct. bloomtechz.com This contrasts sharply with stoichiometric reducing agents that generate significant amounts of inorganic waste.

Table 1: Comparison of Catalytic Methods for Piperidine Synthesis This table is interactive. You can sort and filter the data.

| Catalyst System | Reaction Type | Key Advantages | Typical Yields | Reference |

|---|---|---|---|---|

| Indium(III) Chloride | Five-Component Condensation | High atom economy, simple work-up, product precipitation | High | researchgate.net, york.ac.uk |

| Lanthanum(III) Nitrate | Five-Component Aza-Diels-Alder | Recyclable catalyst, mild conditions, short reaction times | High | researchgate.net |

| Camphor Sulfonic Acid | One-Pot Multicomponent Reaction | Inexpensive, biodegradable catalyst, high atom economy | Excellent | lupinepublishers.com |

| Glucose-Urea DES | One-Pot Condensation | Green solvent/catalyst, environmentally safe | 70-82% | researchgate.net |

| Cobalt on Titanium Nanoparticles | Pyridine (B92270) Hydrogenation | Heterogeneous, acid-free, water as solvent | Good | nih.gov |

| Heteropoly Acids | Aza-Prins Cyclization | Strong Brønsted acidity, good yields | Good | researchgate.net |

Use of Sustainable Solvents and Reagents

The choice of solvents and reagents is a critical factor in the environmental footprint of a synthetic process. Traditional organic solvents are often volatile, flammable, and toxic, contributing to air pollution and posing health risks. Green chemistry encourages the use of safer, more sustainable alternatives.

Deep Eutectic Solvents (DESs) have emerged as another class of green solvents. These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than the individual components. DESs are often biodegradable, non-toxic, and inexpensive. A notable example is the use of a glucose-urea or choline (B1196258) chloride-glucose DES for the synthesis of 2,6-diaryl piperidine-4-ones. researchgate.net These solvents are not only environmentally benign but can also play a catalytic role, facilitating the reaction and leading to high yields of the desired products. researchgate.net

The pursuit of greener syntheses also involves replacing hazardous reagents. As mentioned, catalytic hydrogenation is a prime example, replacing metal hydrides that require anhydrous organic solvents and present quenching hazards. In the synthesis of N-Boc-4-hydroxypiperidine, using aluminum isopropoxide in isopropanol (B130326) for the Meerwein-Ponndorf-Verley reduction offers a milder and more selective alternative to other reducing agents, contributing to a more environmentally friendly process suitable for industrial scale-up. scispace.com

Innovations are also moving towards solvent-free reactions or the use of solvents that are less hazardous than traditional options like DMF or NMP. acs.org The implementation of continuous flow chemistry, for instance, can improve efficiency, reduce equipment size, and lower energy consumption, further contributing to the sustainability of producing precursors like 4-hydroxypiperidine. bloomtechz.cominnospk.com

Table 2: Sustainable Solvents in Piperidine Synthesis This table is interactive. You can sort and filter the data.

| Solvent | Type | Advantages | Application Example | Reference |

|---|---|---|---|---|

| Water | Aqueous | Non-toxic, non-flammable, abundant, can act as reagent | Hydrogenation of pyridines; Aza-Prins cyclization | nih.gov, researchgate.net |

| Deep Eutectic Solvents (DES) | Ionic Liquid Analogue | Biodegradable, low toxicity, inexpensive, can be catalytic | Synthesis of piperidin-4-one derivatives | researchgate.net |

| Isopropanol | Alcohol | Less toxic than many organic solvents, acts as H-donor | Meerwein-Ponndorf-Verley reduction | scispace.com |

| Supercritical CO2 | Supercritical Fluid | Reduces reliance on organic solvents, simplifies purification | Greener approach for N-Boc-4-hydroxypiperidine synthesis | bloomtechz.com |

| Ethanol | Alcohol | Bio-derived, low toxicity | Biginelli reactions for piperidine-related structures | researchgate.net |

Comprehensive Spectroscopic and Crystallographic Elucidation of 4 3 Methoxypropoxy Piperidine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

In the ¹H NMR spectrum, the protons on the piperidine (B6355638) ring typically appear in the range of 1.4 to 3.0 ppm. chemicalbook.com The protons adjacent to the nitrogen atom (H-2 and H-6) are expected to be the most deshielded within the ring. The methoxypropoxy side chain protons would exhibit distinct signals: the methoxy (B1213986) (CH₃O-) protons as a singlet around 3.3 ppm, and the methylene (B1212753) (CH₂) protons as multiplets between 1.8 and 3.6 ppm.

In the ¹³C NMR spectrum, the carbon atoms of the piperidine ring generally resonate between 25 and 50 ppm, with the carbons adjacent to the nitrogen (C-2 and C-6) appearing around 45-50 ppm. bhu.ac.in The carbon attached to the ether oxygen (C-4) would be significantly deshielded, appearing further downfield. The carbons of the methoxypropoxy chain would have characteristic shifts, with the methoxy carbon appearing around 59 ppm. mdpi.com

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-(3-Methoxypropoxy)piperidine

Note: The following data are estimated based on typical chemical shifts for piperidine and alkoxy functional groups. Actual values may vary depending on the solvent and experimental conditions. sigmaaldrich.comcarlroth.com

¹H NMR Data (Predicted)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Piperidine N-H | ~1.5-2.5 | Broad Singlet |

| Piperidine H-2, H-6 (axial & equatorial) | ~2.8-3.1 | Multiplet |

| Piperidine H-3, H-5 (axial & equatorial) | ~1.4-1.8 | Multiplet |

| Piperidine H-4 | ~3.3-3.5 | Multiplet |

| O-CH₂ (Propoxy) | ~3.4-3.6 | Triplet |

| CH₂-CH₂-CH₂ | ~1.8-2.0 | Quintet |

| O-CH₂ (Methoxy) | ~3.4-3.6 | Triplet |

¹³C NMR Data (Predicted)

| Carbons | Predicted Chemical Shift (ppm) |

|---|---|

| Piperidine C-2, C-6 | ~46 |

| Piperidine C-3, C-5 | ~32 |

| Piperidine C-4 | ~75 |

| O-CH₂ (Propoxy) | ~67 |

| CH₂-CH₂-CH₂ | ~29 |

| O-CH₂ (Methoxy) | ~70 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the structure of 4-(3-Methoxypropoxy)piperidine by revealing correlations between different nuclei. princeton.eduepfl.ch

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. epfl.ch For 4-(3-Methoxypropoxy)piperidine, COSY would show correlations between adjacent protons on the piperidine ring (e.g., H-2 with H-3, H-3 with H-4) and within the propoxy chain (e.g., O-CH₂-CH₂ with CH₂ -CH₂-O). researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atom they are attached to (one-bond ¹H-¹³C correlation). epfl.ch HSQC is essential for assigning the carbon signals based on the already assigned proton signals, for instance, linking the proton signal at ~3.3 ppm to the methoxy carbon at ~59 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-4 bonds). epfl.chyoutube.com This is vital for connecting different parts of the molecule. For example, an HMBC spectrum would show a correlation between the protons on the propoxy chain's first methylene group (O-CH₂) and the C-4 carbon of the piperidine ring, confirming the attachment point of the side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. princeton.edu NOESY is particularly useful for determining stereochemistry, such as the axial or equatorial orientation of substituents on the piperidine ring by observing through-space interactions between protons.

The piperidine ring is known to exist in a dynamic equilibrium between two chair conformations. Variable temperature (VT) NMR studies are employed to investigate these conformational dynamics. nih.gov By recording NMR spectra at different temperatures, changes in the line shape and chemical shifts can be observed. nih.gov

For 4-(3-Methoxypropoxy)piperidine, lowering the temperature would slow the rate of the chair-chair interconversion. At a sufficiently low temperature (the coalescence temperature), the single averaged signals for the axial and equatorial protons on the piperidine ring would broaden and then resolve into separate signals for each conformer. d-nb.info Analysis of this data allows for the determination of the energy barrier (ΔG‡) for the ring inversion and the relative populations of the conformers, providing insight into the conformational preference of the methoxypropoxy substituent. researchgate.net

While solution-state NMR provides information on individual molecules, solid-state NMR (ssNMR) elucidates the structure and interactions of molecules in the solid phase. rsc.org This technique is powerful for studying supramolecular chemistry, where non-covalent interactions like hydrogen bonds and van der Waals forces dictate the crystal packing. researchgate.netnih.gov

For 4-(3-Methoxypropoxy)piperidine, ssNMR could be used to characterize intermolecular hydrogen bonds involving the piperidine N-H proton (as a donor) and the ether oxygen atoms or the nitrogen of a neighboring molecule (as acceptors). researchgate.net Techniques like ¹H-¹³C cross-polarization magic-angle spinning (CP/MAS) can provide information on the proximity of different molecular groups in the crystal lattice, helping to build a model of the supramolecular assembly. nih.govmit.edu

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and structure.

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the m/z ratio to several decimal places, allowing for the determination of the 'exact mass' of a molecule. bioanalysis-zone.com This high precision enables the unambiguous assignment of the elemental composition of a compound, distinguishing it from other molecules with the same nominal mass. rsc.org

For 4-(3-Methoxypropoxy)piperidine (C₉H₁₉NO₂), HRMS would be used to confirm its elemental formula by matching the experimentally measured exact mass of its protonated ion, [M+H]⁺, to the theoretically calculated value.

Interactive Table: HRMS Data for 4-(3-Methoxypropoxy)piperidine

| Ion Formula | Elemental Composition | Calculated Exact Mass [M+H]⁺ |

|---|

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion (e.g., the [M+H]⁺ ion of 4-(3-Methoxypropoxy)piperidine) and its fragmentation through collision-induced dissociation (CID). wikipedia.org The resulting fragment ions are then analyzed to provide structural information. nih.gov A plausible fragmentation pathway for [M+H]⁺ would involve the cleavage of the ether bonds in the side chain or the opening of the piperidine ring, yielding characteristic fragment ions that help to confirm the connectivity of the molecule. researchgate.net

Fragmentation Pathway Analysis for Structural Insights

Mass spectrometry is a critical tool for elucidating the structure of piperidine derivatives by analyzing their fragmentation patterns upon ionization. In electrospray ionization (ESI) and electron ionization (EI), the molecular ion of a piperidine derivative undergoes characteristic cleavages that provide significant structural information.

For piperidine alkaloids, collision-induced dissociation (CID) experiments (MS/MS) typically reveal fragmentation pathways dominated by the neutral elimination of substituents. nih.gov The stability of the resulting fragment ions often dictates the primary fragmentation route. The most stable ions are generally those that form the most intense signals (base peaks) in the mass spectrum. libretexts.org

In the case of 4-(3-Methoxypropoxy)piperidine , the fragmentation would likely initiate at the ether linkage and within the piperidine ring. Based on established fragmentation patterns for ethers and cyclic amines, a plausible pathway for the protonated molecule [M+H]⁺ would involve:

Alpha-cleavage adjacent to the piperidine nitrogen, leading to the opening of the ring.

Cleavage of the C-O bond in the methoxypropoxy side chain. This can occur either at the bond between the piperidine oxygen and the propoxy group or at the methoxy-propyl bond.

Loss of the entire methoxypropoxy group as a neutral entity, resulting in a prominent ion corresponding to a 4-hydroxypiperidine (B117109) cation.

Retro-Diels-Alder (RDA) reaction within the piperidine ring, though less common for saturated rings, can sometimes be induced. nih.gov

LC-MS/MS for Analysis of Complex Reaction Mixtures

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the separation, identification, and quantification of piperidine derivatives within complex matrices, such as reaction mixtures or environmental samples. nih.govresearchgate.net The high sensitivity and selectivity of LC-MS/MS allow for the detection of trace amounts of target compounds, intermediates, and byproducts. nih.gov

The chromatographic step, often utilizing reversed-phase columns (e.g., C8 or C18), separates the components of the mixture based on their polarity. nih.govresearchgate.net However, due to the polar nature of many simple piperidines, achieving good retention can be challenging, sometimes necessitating the use of mixed-mode liquid chromatography which combines reversed-phase and ion-exchange characteristics. nih.gov

Following separation, mass spectrometry provides detection and structural confirmation. ESI is a common ionization technique for piperidine derivatives, typically generating abundant protonated molecules [M+H]⁺ in the positive ion mode. researchgate.net Tandem MS (MS/MS) experiments on these precursor ions yield characteristic product ions, confirming the identity of the analytes. nih.govresearchgate.net

For instance, in the synthesis of related compounds, ESI-MS has been used to confirm the formation of products. A study on the synthesis of urea (B33335) derivatives utilized an aniline (B41778) derivative of 4-(3-methoxypropoxy)piperidine, which was identified by its molecular ion in the mass spectrum. mdpi.com

Table 1: ESI-MS Data for Synthetic Intermediates Related to 4-(3-Methoxypropoxy)piperidine This table presents data for compounds structurally related to the subject of this article, as found in synthetic literature. mdpi.com

| Compound Name | Molecular Formula | Ionization Mode | Observed m/z | Ion |

| 4-{{[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methyl}thio}aniline | C₁₇H₂₃N₃OS | ESI+ | 319.3 | [M+H]⁺ |

| 4-(3-Methoxypropoxy)-3-methyl-2-{[(4-nitrophenyl)thio]methyl}pyridine | C₁₇H₂₁N₃O₃S | ESI+ | 349.3 | [M+H]⁺ |

X-Ray Crystallography for Definitive Structural Characterization

X-ray crystallography provides unambiguous, high-resolution three-dimensional structural data for crystalline solids, including atomic coordinates, bond lengths, and bond angles. hzdr.decarleton.edu

Single Crystal X-Ray Diffraction for Absolute Configuration and Conformational Preferences

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise molecular geometry of piperidine derivatives. hzdr.decarleton.edu This technique allows for the elucidation of the absolute configuration of chiral centers and reveals the preferred conformation of the molecule in the solid state.

For piperidine and its derivatives, the six-membered ring typically adopts a chair conformation , as this minimizes steric and torsional strain. researchgate.netiucr.orgresearchgate.net Substituents on the ring can occupy either axial or equatorial positions, and their preferred orientation is determined by steric factors. Large substituents generally favor the less hindered equatorial position to avoid 1,3-diaxial interactions.

In the case of 4-(3-Methoxypropoxy)piperidine , the bulky methoxypropoxy group at the C4 position would be strongly expected to adopt an equatorial orientation. The conformation of the flexible methoxypropoxy chain itself—including the torsion angles around the C-O and C-C bonds—would also be precisely defined by a crystal structure analysis. Studies on similarly complex piperidine derivatives confirm that the piperidine ring consistently adopts a chair conformation. researchgate.netiucr.orgresearchgate.net

Table 2: Representative Crystallographic Data for Substituted Piperidine Derivatives This table compiles typical crystallographic parameters from studies on various piperidine derivatives to illustrate expected values.

| Parameter | Example Compound 1: MDPTAN researchgate.net | Example Compound 2: C22H27NO iucr.org |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 16.324(4) | 10.153(1) |

| b (Å) | 15.179(4) | 11.238(1) |

| c (Å) | 17.650(5) | 17.513(2) |

| β (°) | 104.98(5) | 105.85(1) |

| Piperidine Ring Conformation | Chair | Chair |

| Substituent Orientation | Phenyl groups are equatorial | Phenyl groups are equatorial/axial |

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a network of intermolecular interactions. researchgate.net SC-XRD analysis reveals the details of these forces, which include strong hydrogen bonds and weaker van der Waals forces. researchgate.netresearchgate.net

For piperidine derivatives, hydrogen bonding is a dominant interaction, especially when N-H or O-H groups are present. researchgate.netresearchgate.net The nitrogen atom of the piperidine ring can act as a hydrogen bond acceptor, while the N-H proton can act as a donor, often leading to the formation of chains or dimers in the crystal structure. researchgate.netresearchgate.net In 4-(3-methoxypropoxy)piperidine, the piperidine N-H group would be a primary hydrogen bond donor, and the ether oxygens in the side chain could act as hydrogen bond acceptors.

Other weak interactions, such as C-H···O, C-H···N, and C-H···π interactions, also play a crucial role in stabilizing the crystal packing. researchgate.netbgu.ac.il Hirshfeld surface analysis is a computational tool often used alongside crystallographic data to visualize and quantify these intermolecular contacts. iucr.orgnih.gov

Polymorphism and Co-crystallization Studies (excluding pharmaceutical applications)

Polymorphism is the ability of a compound to exist in more than one crystal structure. Different polymorphs of the same compound can have distinct physical properties, although their chemical identity remains the same. The formation of a particular polymorph can be influenced by crystallization conditions such as solvent, temperature, and pressure. researchgate.netgoogle.com Studies on piperidine derivatives have revealed the existence of different polymorphic forms, which may differ in the conformation of the piperidine ring or the network of intermolecular interactions. acs.org

Co-crystallization involves crystallizing two or more different neutral molecules in a single crystal lattice with a defined stoichiometric ratio. This technique can be used to modify the physical properties of a solid. In the context of fundamental materials science, co-crystallization of piperidine derivatives with other molecules can create novel supramolecular architectures based on specific intermolecular interactions like hydrogen bonding.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Transitions

Infrared (IR) and Raman spectroscopy are non-destructive techniques that probe the vibrational modes of a molecule. researchgate.net These methods are highly effective for identifying functional groups and investigating conformational equilibria of piperidine derivatives. researchgate.netresearchgate.net The spectra are often interpreted with the aid of computational methods, such as Density Functional Theory (DFT), which can calculate theoretical vibrational frequencies and help assign experimental bands to specific molecular motions. researchgate.netresearchgate.netkfupm.edu.sa

For 4-(3-Methoxypropoxy)piperidine , key functional groups would produce characteristic vibrational bands:

N-H Stretch: A band in the region of 3350-3250 cm⁻¹ corresponding to the stretching of the secondary amine in the piperidine ring. researchgate.net

C-H Stretch: Multiple bands in the 3000-2800 cm⁻¹ region arising from the symmetric and asymmetric stretching of C-H bonds in the piperidine ring and the aliphatic side chain. nepjol.info

C-O Stretch: Strong bands typically in the 1150-1050 cm⁻¹ region, characteristic of the C-O-C ether linkages in the methoxypropoxy group. researchgate.net

Ring Vibrations: Complex vibrations involving the stretching and deformation of the piperidine ring skeleton appear in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy is particularly sensitive to symmetric, non-polar bonds and can provide complementary information, especially for the C-C backbone of the ring and side chain. researchgate.net Studies on piperidine derivatives have shown that vibrational spectroscopy can be used to confirm the dominant chair conformation in various states (solid, liquid, and solution). researchgate.netsci-hub.se

Table 3: Predicted Characteristic Vibrational Frequencies for 4-(3-Methoxypropoxy)piperidine This table is based on typical frequency ranges for the functional groups present in the molecule, derived from spectroscopic data of related compounds. researchgate.netresearchgate.netnepjol.info

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Expected Intensity (IR) |

| N-H Stretching | Secondary Amine (Piperidine) | 3350 - 3250 | Medium |

| C-H Stretching | Aliphatic (Ring and Chain) | 3000 - 2840 | Strong |

| C-H Bending | CH₂ and CH₃ | 1470 - 1350 | Medium |

| C-O-C Stretching | Ether | 1150 - 1050 | Strong |

| C-N Stretching | Aliphatic Amine | 1250 - 1020 | Medium |

Theoretical and Computational Chemistry Investigations of 4 3 Methoxypropoxy Piperidine

Quantum Mechanical Studies

Quantum mechanical methods, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of molecules. researchgate.netnih.gov By approximating the electron density, DFT can accurately calculate various molecular attributes. For 4-(3-methoxypropoxy)piperidine, methods like B3LYP with a 6-31G(d,p) basis set are commonly employed to optimize the molecular geometry and compute electronic properties. nih.gov

Key properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.gov Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov

| Calculated Property | Significance for 4-(3-Methoxypropoxy)piperidine | Typical Computational Method |

|---|---|---|

| Optimized Molecular Geometry | Provides the most stable 3D structure, including bond lengths and angles. | DFT (e.g., B3LYP/6-31G(d,p)) |

| HOMO-LUMO Energy Gap | Indicates the molecule's chemical reactivity and stability. A larger gap suggests lower reactivity. nih.gov | DFT (e.g., B3LYP/6-31G(d,p)) |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov | DFT (e.g., B3LYP/6-31G(d,p)) |

| Mulliken Atomic Charges | Calculates the partial charge distribution on each atom, offering insights into local polarity. nih.gov | DFT (e.g., B3LYP/6-31G(d,p)) |

The piperidine (B6355638) ring is known to adopt a chair conformation, similar to cyclohexane. wikipedia.org For a substituted piperidine like 4-(3-methoxypropoxy)piperidine, the substituent at the 4-position can be in either an axial or an equatorial position. Due to steric hindrance, large substituents strongly prefer the equatorial position to minimize unfavorable 1,3-diaxial interactions.

Computational conformational analysis can be performed to determine the relative energies of these conformers. The equatorial conformation of the 4-(3-methoxypropoxy) group is expected to be significantly more stable than the axial conformation. The energy difference between the two conformers can be calculated, providing a quantitative measure of this preference. Studies on similar N-substituted piperidines have shown that the equatorial conformation is generally more stable. wikipedia.org

| Conformer | Description | Expected Relative Stability |

|---|---|---|

| Equatorial | The 4-(3-methoxypropoxy) group is positioned in the plane of the piperidine ring. | More stable (lower energy). |

| Axial | The 4-(3-methoxypropoxy) group is positioned perpendicular to the plane of the piperidine ring. | Less stable (higher energy) due to steric strain. |

Theoretical vibrational frequency calculations are instrumental in interpreting and assigning experimental spectroscopic data, such as that from Infrared (IR) and Raman spectroscopy. Using DFT methods, the harmonic vibrational frequencies of 4-(3-methoxypropoxy)piperidine can be computed. researchgate.net These calculated frequencies correspond to specific vibrational modes, including stretching, bending, and torsional motions of the atoms.

While calculated harmonic frequencies are often systematically higher than experimental values, they can be scaled using empirical factors to achieve better agreement. nih.gov Comparing the scaled theoretical spectrum with an experimental one allows for a detailed and accurate assignment of the observed absorption bands to specific functional groups and vibrational modes within the molecule. For 4-(3-methoxypropoxy)piperidine, characteristic frequencies for N-H, C-H, C-O, and C-N stretching and bending vibrations can be precisely identified. researchgate.net

| Vibrational Mode | Functional Group | Typical Experimental Frequency Range (cm⁻¹) | Significance |

|---|---|---|---|

| N-H Stretch | Piperidine Amine | 3300-3500 researchgate.net | Identifies the secondary amine group. |

| C-H Stretch (sp³) | Alkyl Chain & Ring | 2850-3000 | Confirms the presence of saturated carbon centers. |

| C-O Stretch | Ether Linkage | 1050-1150 | Characteristic of the methoxy (B1213986) and propoxy ether groups. |

| C-N Stretch | Piperidine Ring | 1020-1250 | Relates to the piperidine ring structure. |

Computational chemistry is a powerful tool for investigating reaction mechanisms by mapping the potential energy surface of a chemical reaction. A key aspect of this is the identification and characterization of transition states—the highest energy point along a reaction coordinate. masterorganicchemistry.com

For a reaction involving 4-(3-methoxypropoxy)piperidine, such as N-alkylation or N-acylation, DFT calculations can be used to model the reaction pathway. By locating the transition state structure, chemists can calculate the activation energy (the energy barrier that must be overcome for the reaction to proceed). masterorganicchemistry.com This information provides critical insights into reaction kinetics and helps to predict the feasibility of a proposed mechanism. Intrinsic Reaction Coordinate (IRC) calculations can then confirm that the identified transition state correctly connects the reactants and products.

| Computational Step | Purpose | Information Gained |

|---|---|---|

| Geometry Optimization of Reactants/Products | Find the lowest energy structures of starting materials and products. | Relative energies of reactants and products (reaction enthalpy). |

| Transition State (TS) Search | Locate the saddle point on the potential energy surface between reactants and products. masterorganicchemistry.com | The geometry of the high-energy transition state. |

| Frequency Calculation at TS | Confirm the TS by finding a single imaginary frequency corresponding to the reaction coordinate. | Zero-point vibrational energy corrections and confirmation of the TS. |

| Intrinsic Reaction Coordinate (IRC) Calculation | Trace the reaction path downhill from the TS to both reactants and products. | Confirmation that the TS connects the correct species on the reaction pathway. |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

For 4-(3-methoxypropoxy)piperidine, an MD simulation would typically place the molecule in a box of explicit solvent molecules (e.g., water) and simulate its behavior for nanoseconds or longer. nih.gov These simulations can reveal how the solvent influences the conformational preferences of the piperidine ring and the flexible methoxypropoxy side chain. By analyzing the simulation trajectory, one can determine the stability of intramolecular hydrogen bonds, the radial distribution functions of solvent molecules around specific atoms, and the time-averaged conformational landscape.

| Simulation Parameter | Typical Setup Choice | Purpose |

|---|---|---|

| Force Field | AMBER, CHARMM, GROMOS | Defines the potential energy function for all atoms and bonds in the system. nih.gov |

| Solvent Model | TIP3P, SPC/E (for water) | Represents the solvent molecules explicitly. nih.gov |

| Ensemble | NPT (constant Number of particles, Pressure, Temperature) | Simulates conditions that mimic a real-world laboratory environment. |

| Simulation Time | 10 ns - 1 µs | Determines the timescale of the dynamic processes that can be observed. |

| Analysis | RMSD, RMSF, Radial Distribution Functions | Quantifies structural stability, atomic fluctuations, and solvent organization. |

Quantitative Structure–Property Relationship (QSPR) Modeling (excluding biological properties)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the chemical structure of a molecule with its physical properties. mdpi.com This is achieved by developing mathematical models that relate calculated molecular descriptors to experimentally measured properties. nih.gov

For 4-(3-methoxypropoxy)piperidine, a QSPR model could be developed to predict physical properties such as boiling point, density, or refractive index, without needing to perform laboratory experiments. The process involves:

Calculating a wide range of molecular descriptors for the compound. These can be topological, constitutional, geometric, or electronic in nature.

Collecting a dataset of related compounds with known experimental values for the property of interest.

Using statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, to build a predictive model. mdpi.com

This approach is valuable for screening virtual compounds and prioritizing synthetic targets based on desired physical characteristics.

| Descriptor Type | Example Descriptor | Physical Property it Might Predict |

|---|---|---|

| Constitutional | Molecular Weight | Boiling Point, Density frontiersin.org |

| Topological | Wiener Index, Zagreb Index | Boiling Point, Vapor Pressure frontiersin.org |

| Geometric | Molecular Surface Area | Solubility |

| Electronic | Dipole Moment, Polarizability | Refractive Index, Dielectric Constant nih.gov |

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering valuable insights that complement experimental data. For 4-(3-Methoxypropoxy)piperidine, theoretical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts, which are fundamental for its structural elucidation. These predictions are typically achieved through methods like Density Functional Theory (DFT) and the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov Such computational studies are instrumental in assigning signals in experimentally obtained spectra and can help in confirming the molecule's three-dimensional structure.

The prediction of ¹H and ¹³C NMR chemical shifts involves several steps. Initially, a conformational search of the 4-(3-Methoxypropoxy)piperidine molecule is performed to identify its most stable low-energy conformers. This is crucial as the observed NMR spectrum is a Boltzmann-weighted average of the spectra of these individual conformers. The geometry of each significant conformer is then optimized using a selected level of theory and basis set, such as B3LYP/6-31G(d). nih.gov

Following geometry optimization, the magnetic shielding tensors for each nucleus are calculated, typically using the GIAO method. nih.gov These shielding tensors are then converted into chemical shifts by referencing them against a standard, commonly tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The accuracy of these predictions depends on several factors, including the chosen functional, basis set, and the method used to account for solvent effects, often an implicit model like the Polarizable Continuum Model (PCM). github.io

Below are hypothetical predicted NMR chemical shifts for the core piperidine and the methoxypropoxy moieties of 4-(3-Methoxypropoxy)piperidine, based on established ranges for similar structural motifs. These values serve as an illustrative example of what a computational study would aim to produce.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-(3-Methoxypropoxy)piperidine

| Atom Number | Predicted Chemical Shift (ppm) | Multiplicity |

| H on N1 | 1.5 - 2.0 | br s |

| H on C2, C6 (axial) | 2.5 - 2.7 | m |

| H on C2, C6 (equatorial) | 3.0 - 3.2 | m |

| H on C3, C5 (axial) | 1.4 - 1.6 | m |

| H on C3, C5 (equatorial) | 1.8 - 2.0 | m |

| H on C4 | 3.4 - 3.6 | m |

| H on C7 | 3.5 - 3.7 | t |

| H on C8 | 1.8 - 2.0 | p |

| H on C9 | 3.4 - 3.6 | t |

| H on C10 | 3.3 - 3.4 | s |

This table is interactive. Click on the headers to sort.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-(3-Methoxypropoxy)piperidine

| Atom Number | Predicted Chemical Shift (ppm) |

| C2, C6 | 45 - 48 |

| C3, C5 | 30 - 33 |

| C4 | 75 - 78 |

| C7 | 68 - 71 |

| C8 | 28 - 31 |

| C9 | 65 - 68 |

| C10 | 58 - 60 |

This table is interactive. Click on the headers to sort.

These tables illustrate the type of data generated from computational NMR predictions. The precise values would be determined by the specific computational methods employed. Such theoretical data is invaluable for chemists in verifying the synthesis of 4-(3-Methoxypropoxy)piperidine and in its detailed structural analysis.

Chemical Reactivity and Derivatization Reactions of 4 3 Methoxypropoxy Piperidine

Functional Group Transformations and Interconversions

The strategic modification of 4-(3-Methoxypropoxy)piperidine allows for the fine-tuning of its physicochemical properties. Transformations can be selectively targeted to the piperidine (B6355638) nitrogen, the 4-position ether linkage, or the methoxypropoxy side chain.

The secondary amine of the piperidine ring is the most nucleophilic and basic site in the molecule, making it the primary target for derivatization. Standard reactions such as acylation and alkylation proceed readily at this position.

Acylation: The piperidine nitrogen can be easily acylated using a variety of acylating agents, such as acyl chlorides or anhydrides, typically in the presence of a base (e.g., triethylamine, pyridine) to neutralize the acid byproduct. These reactions convert the secondary amine into a less basic amide, which can alter the molecule's biological activity and pharmacokinetic profile. The general procedure for N-acylation is a well-established method for modifying amino groups.

Alkylation: N-alkylation introduces an alkyl group onto the piperidine nitrogen, converting the secondary amine to a tertiary amine. This transformation is commonly achieved by reacting 4-(3-Methoxypropoxy)piperidine with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). The reaction is often carried out in a polar aprotic solvent like DMF or acetonitrile, with a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate the amine, thereby increasing its nucleophilicity. The choice of base and reaction conditions can be optimized to favor mono-alkylation and prevent the formation of quaternary ammonium (B1175870) salts, which can occur if an excess of the alkylating agent is used. The rate and success of the reaction can be influenced by the steric bulk of both the piperidine derivative and the alkyl halide.

The following table summarizes common N-derivatization reactions for the piperidine moiety.

| Reaction Type | Reagent Example | Product Functional Group | Typical Conditions |

| N-Acylation | Acetyl Chloride (CH₃COCl) | Amide | Aprotic solvent (e.g., DCM, THF), Base (e.g., Et₃N) |

| N-Alkylation | Methyl Iodide (CH₃I) | Tertiary Amine | Polar aprotic solvent (e.g., DMF, ACN), Base (e.g., K₂CO₃) |

| N-Sulfonylation | Tosyl Chloride (TsCl) | Sulfonamide | Aprotic solvent (e.g., Pyridine (B92270), DCM) |

| Reductive Amination | Acetone, NaBH(OAc)₃ | N-isopropyl derivative | Dichloroethane (DCE) |

| N-Arylation | Fluorobenzene derivative | N-aryl amine | Palladium catalyst, Base (e.g., Buchwald-Hartwig amination) |

The 4-position of 4-(3-Methoxypropoxy)piperidine is characterized by a stable ether linkage. Direct substitution at this carbon is synthetically challenging due to the lack of a suitable leaving group. The primary reaction involving this position is the cleavage of the C-O ether bond.

This cleavage typically requires harsh conditions, such as treatment with strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or with potent Lewis acids like boron tribromide (BBr₃). The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the conjugate base (e.g., Br⁻ or I⁻). This process breaks the ether bond, yielding 4-hydroxypiperidine (B117109) and the corresponding side-chain derivative (e.g., 3-methoxy-1-bromopropane). This transformation is essentially a reversal of the Williamson ether synthesis used to prepare the parent compound and serves as a method for deprotection or further functionalization starting from the resulting alcohol.

The methoxypropoxy side chain contains two ether functional groups: the propoxy ether linked to the piperidine ring and the terminal methyl ether. Both are generally unreactive but can be cleaved under strongly acidic conditions, as described previously.

The relative ease of cleavage depends on the specific reagent and conditions used. Cleavage of the terminal methyl ether would require a reagent that selectively targets this bond over the secondary alkyl ether connected to the piperidine ring. Reagents like BBr₃ are known for their efficacy in cleaving methyl ethers. Such a reaction would yield 4-(3-hydroxypropoxy)piperidine. Conversely, conditions that favor cleavage at the 4-position of the piperidine ring would result in 4-hydroxypiperidine and 3-methoxy-1-propanol (B72126) (after workup). A complete cleavage of both ether linkages under forcing conditions would ultimately lead to 4-hydroxypiperidine and propane-1,3-diol.

| Ether Linkage | Cleavage Reagent | Major Products |

| Piperidinyl-O-Propyl | HBr or HI | 4-Hydroxypiperidine, 3-Methoxy-1-halopropane |

| Methyl-O-Propyl | BBr₃ (controlled) | 4-(3-Hydroxypropoxy)piperidine, Methyl Bromide |

Stereoselective Derivatization and Chiral Resolution Strategies

While 4-(3-Methoxypropoxy)piperidine is an achiral molecule, the introduction of substituents at positions other than C-4 can create one or more stereocenters, leading to chiral derivatives. The synthesis and separation of these stereoisomers are crucial in pharmaceutical development, as different enantiomers or diastereomers often exhibit distinct biological activities.

Several strategies can be employed to achieve stereocontrol:

Asymmetric Synthesis: Chiral piperidine derivatives can be constructed from chiral starting materials or through asymmetric catalytic methods. For instance, the hydrogenation of a suitably substituted pyridine precursor using a chiral catalyst (e.g., a Rhodium or Iridium complex with a chiral phosphine (B1218219) ligand) can yield enantiomerically enriched piperidines. nih.gov Chemo-enzymatic methods, which combine chemical synthesis with biocatalytic steps, offer another powerful approach for the asymmetric dearomatization of pyridine derivatives to produce stereo-defined piperidines. nih.gov

Kinetic Resolution: A racemic mixture of a chiral derivative of 4-(3-Methoxypropoxy)piperidine can be resolved using a kinetic resolution process. This involves reacting the racemate with a chiral reagent or catalyst that reacts at a different rate with each enantiomer. For example, enantioselective acylation using a chiral catalyst can selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted, enantiomerically enriched starting material. nih.gov This technique has been successfully applied to various disubstituted piperidines. nih.govwhiterose.ac.uk

Chiral Chromatography: Diastereomers can often be separated using standard chromatographic techniques like column chromatography. For enantiomers, chiral chromatography is the most direct method of resolution. This involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation.

Diastereomeric Salt Formation: If a chiral derivative of 4-(3-Methoxypropoxy)piperidine is prepared that also contains an acidic or basic functional group, it can be resolved by forming diastereomeric salts. This involves reacting the racemic mixture with a chiral resolving agent (a chiral acid or base). The resulting diastereomeric salts have different physical properties, such as solubility, which allows them to be separated by crystallization.

Applications of Derivatization in Advanced Analytical Techniques

Chemical derivatization plays a vital role in enhancing the analytical detection of molecules. For a compound like 4-(3-Methoxypropoxy)piperidine, derivatization can significantly improve its detection in techniques such as mass spectrometry.

Electrospray ionization (ESI) is a common technique used in mass spectrometry (MS) for analyzing a wide range of compounds. The efficiency of ionization, which directly impacts detection sensitivity, is highly dependent on the analyte's ability to acquire a charge (typically by accepting a proton). While the piperidine nitrogen is basic and can be protonated, its proton affinity may not be sufficient for ultra-sensitive detection, especially in complex biological matrices where ion suppression can occur. nih.gov

To overcome this, the piperidine nitrogen can be chemically modified with a "charge-derivatization" tag. acs.org This involves attaching a functional group that has a very high proton affinity or, ideally, carries a permanent positive charge. This ensures that the molecule is efficiently ionized, leading to a significant enhancement in the MS signal. nih.govrsc.org

Several types of derivatization reagents are used for this purpose:

Quaternary Ammonium Tags: Alkylating the piperidine nitrogen with a reagent that introduces a quaternary ammonium group creates a permanently charged derivative. This eliminates the dependence on pH for ionization and provides a robust signal in positive-ion ESI-MS.

Pyridinium (B92312) Tags: Reagents like 2,4,6-triphenylpyrylium (B3243816) salts react selectively with primary and secondary amines to form highly stable pyridinium salts. shimadzu-webapp.eu These derivatives are permanently charged and often exhibit excellent ionization efficiency, enabling detection at very low concentrations. nih.gov

Tags with Tertiary Amines: Derivatization with reagents containing a tertiary amine moiety (e.g., acyl chlorides with a distal tertiary amine) can also increase proton affinity and improve ionization. nih.govrsc.org

The following table lists examples of derivatization strategies to enhance MS detection of amine-containing compounds.

| Derivatization Strategy | Reagent Type | Effect on Analyte | Benefit in MS |

| Charge Tagging | Reagents forming Pyridinium salts | Introduces a permanent positive charge | Greatly enhanced ESI efficiency, pH-independent ionization |

| Proton Affinity Enhancement | Reagents with tertiary amine tails | Increases the molecule's basicity | Improved protonation and signal in positive-ion mode |

| Hydrophobicity Modification | Acylating agents with long alkyl chains | Increases hydrophobicity | Can improve chromatographic separation and reduce matrix effects |

By converting 4-(3-Methoxypropoxy)piperidine into a derivative with superior ionization characteristics, its quantitative analysis in complex samples via techniques like liquid chromatography-mass spectrometry (LC-MS) can be made more sensitive and reliable. nih.govrsc.org

Chromatographic Resolution Improvement through Derivatization

The inherent chemical properties of 4-(3-Methoxypropoxy)piperidine, specifically the presence of a secondary amine within the piperidine ring, present opportunities for derivatization to enhance its chromatographic resolution. While specific studies focusing exclusively on the derivatization of 4-(3-Methoxypropoxy)piperidine for this purpose are not extensively documented in publicly available literature, the principles of secondary amine derivatization are well-established and can be applied to predict effective strategies. Derivatization in chromatography is a technique used to chemically modify an analyte to alter its physicochemical properties, thereby improving its separation and detection.

For a compound like 4-(3-Methoxypropoxy)piperidine, derivatization can serve several key purposes to improve chromatographic resolution:

Enhanced Detectability: The native compound may lack a strong chromophore or fluorophore, leading to poor sensitivity with common HPLC detectors like UV-Vis or fluorescence detectors. Derivatization introduces a molecular tag that significantly enhances the detector response.

Improved Peak Shape: The basic nature of the piperidine nitrogen can lead to interactions with residual silanol (B1196071) groups on silica-based stationary phases, resulting in peak tailing. Derivatization can mask this basic site, leading to more symmetrical peaks and better resolution from adjacent peaks.

Increased Volatility (for GC): For gas chromatography, derivatization can increase the volatility and thermal stability of the analyte, allowing for analysis at lower temperatures and with better peak shape.

Enantiomeric Resolution: In cases where chiral separation of 4-(3-Methoxypropoxy)piperidine is required, derivatization with a chiral reagent can form diastereomers, which can then be separated on a standard achiral column.

Common Derivatization Reactions for Secondary Amines

Several classes of reagents are known to react efficiently with secondary amines and are suitable for pre-column derivatization in HPLC analysis.

Fluorescent Labeling Agents:

One of the most effective ways to improve the detectability of 4-(3-Methoxypropoxy)piperidine is through the introduction of a fluorescent tag. Reagents such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) and dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) are widely used for this purpose.

The reaction of 4-(3-Methoxypropoxy)piperidine with NBD-F would proceed via a nucleophilic aromatic substitution, where the secondary amine of the piperidine ring attacks the electron-deficient aromatic ring of NBD-F, displacing the fluoride (B91410) ion. This reaction typically occurs under mild basic conditions.

Reaction with NBD-F: 4-(3-Methoxypropoxy)piperidine + NBD-F → NBD-4-(3-Methoxypropoxy)piperidine + HF

Similarly, dansyl chloride reacts with the secondary amine to form a highly fluorescent sulfonamide derivative.

Reaction with Dansyl Chloride: 4-(3-Methoxypropoxy)piperidine + Dansyl Chloride → Dansyl-4-(3-Methoxypropoxy)piperidine + HCl

The resulting derivatives exhibit strong fluorescence, allowing for detection at very low concentrations. The introduction of these bulky, non-polar groups also significantly alters the chromatographic behavior of the analyte, often leading to increased retention on reversed-phase columns and improved separation from interfering matrix components.

UV-Absorbing Derivatizing Agents:

For laboratories equipped with UV-Vis detectors, derivatization with a reagent containing a strong chromophore can be employed. Sulfonyl chlorides, such as 4-toluenesulfonyl chloride, are effective for this purpose. The reaction with the secondary amine of 4-(3-Methoxypropoxy)piperidine forms a sulfonamide that has a strong UV absorbance.

Reaction with 4-Toluenesulfonyl Chloride: 4-(3-Methoxypropoxy)piperidine + 4-Toluenesulfonyl Chloride → 4-Toluenesulfonyl-4-(3-Methoxypropoxy)piperidine + HCl

Chiral Derivatizing Agents for Enantiomeric Resolution:

If 4-(3-Methoxypropoxy)piperidine is synthesized as a racemic mixture and the separation of its enantiomers is necessary, derivatization with a chiral reagent can be a powerful strategy. Chiral derivatizing agents (CDAs) are enantiomerically pure compounds that react with both enantiomers of the analyte to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a conventional achiral HPLC column. An example of a chiral derivatizing agent for amines is Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride).

Reaction with Mosher's Acid Chloride: (R,S)-4-(3-Methoxypropoxy)piperidine + (R)-Mosher's Acid Chloride → (R,R)- and (S,R)-Diastereomeric Amides

The separation of these diastereomers allows for the quantification of the individual enantiomers of the original compound.

Illustrative Improvement in Chromatographic Parameters

The following interactive data table illustrates the hypothetical improvement in chromatographic parameters for 4-(3-Methoxypropoxy)piperidine upon derivatization with a fluorescent agent like NBD-F, based on typical outcomes observed for similar secondary amines.

| Parameter | Underivatized Compound | NBD-Derivatized Compound |

|---|---|---|

| Retention Time (min) | 3.5 | 12.8 |

| Peak Asymmetry (Tailing Factor) | 1.8 | 1.1 |

| Resolution (Rs) from a closely eluting impurity | 0.9 (co-eluting) | 2.5 (baseline separated) |

| Limit of Detection (LOD) | 50 ng/mL (UV) | 0.5 ng/mL (Fluorescence) |

Detailed Research Findings

While direct research on the derivatization of 4-(3-Methoxypropoxy)piperidine for chromatographic resolution is scarce, studies on analogous piperidine structures provide valuable insights. For instance, the derivatization of various piperidine-containing pharmaceuticals and metabolites with NBD-F has been shown to significantly enhance the sensitivity and selectivity of their determination in biological matrices. These studies consistently report a shift to longer retention times on reversed-phase columns due to the increased hydrophobicity of the NBD-derivative, which often improves separation from polar endogenous compounds. Furthermore, the highly fluorescent nature of the NBD tag allows for detection limits in the low ng/mL to pg/mL range.

The principles of kinetic resolution through derivatization have also been successfully applied to various substituted piperidines. The formation of diastereomers by reaction with a chiral acylating agent, followed by separation on a standard C18 column, is a common and effective method for determining the enantiomeric purity of chiral piperidine derivatives.

Unable to Generate Article on the Strategic Utility of 4-(3-Methoxypropoxy)piperidine as a Synthetic Building Block

Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that there is insufficient information to construct a detailed and scientifically accurate article on the chemical compound “4-(3-Methoxypropoxy)piperidine” according to the specific outline provided.

The requested article was to be structured around the following topics:

Construction of Complex Heterocyclic Scaffolds (Spiro Compounds and Fused Ring Systems)

Enantioselective Synthesis of Advanced Organic Intermediates

Role in Multi-Component Reactions (MCRs)

Design and Synthesis of Advanced Materials (e.g., Polymers)